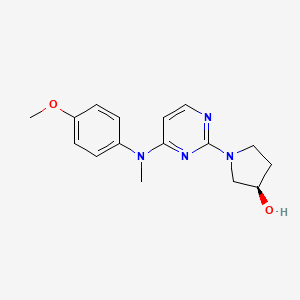
(R)-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound with significant potential in medicinal chemistry. Its structure comprises a pyrrolidine ring, a pyrimidine moiety, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an amine.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving a suitable dihalide and a primary amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, converting it into a dihydropyrimidine derivative.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups onto the methoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as a selective inhibitor in various biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety is crucial for binding to the active site of enzymes, while the methoxyphenyl group enhances the compound’s affinity and specificity. The pyrrolidine ring contributes to the overall stability and bioavailability of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a similar pyrimidine core.
Tofacitinib: Another pyrimidine-based compound used as a JAK inhibitor.
Uniqueness
®-1-(4-((4-Methoxyphenyl)(methyl)amino)pyrimidin-2-yl)pyrrolidin-3-ol stands out due to its unique combination of a pyrrolidine ring and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions, making it a valuable compound in stereochemistry and drug development.
Eigenschaften
Molekularformel |
C16H20N4O2 |
|---|---|
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
(3R)-1-[4-(4-methoxy-N-methylanilino)pyrimidin-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C16H20N4O2/c1-19(12-3-5-14(22-2)6-4-12)15-7-9-17-16(18-15)20-10-8-13(21)11-20/h3-7,9,13,21H,8,10-11H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
YHEVVGILGWJHRJ-CYBMUJFWSA-N |
Isomerische SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC=C2)N3CC[C@H](C3)O |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC=C2)N3CCC(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


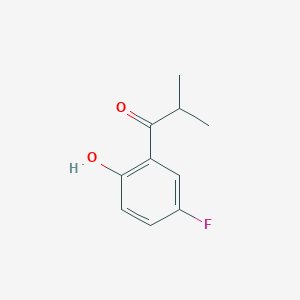
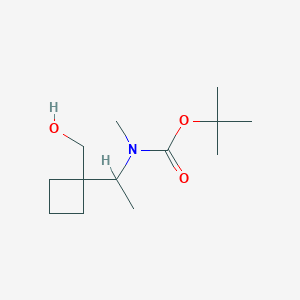
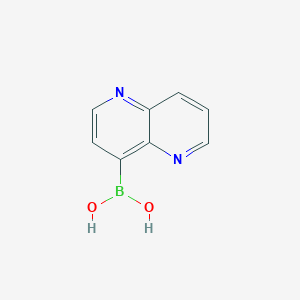
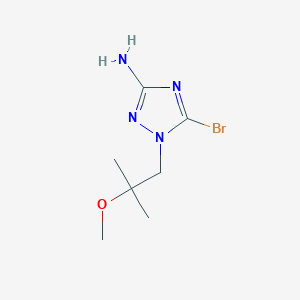
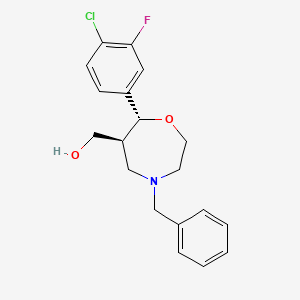
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
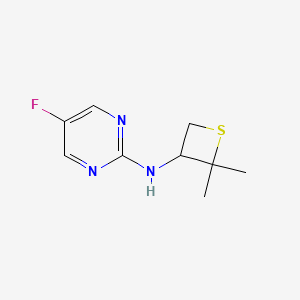
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
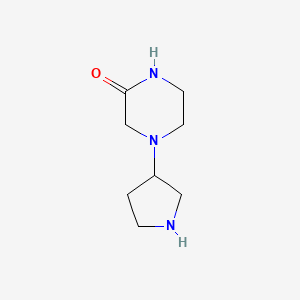
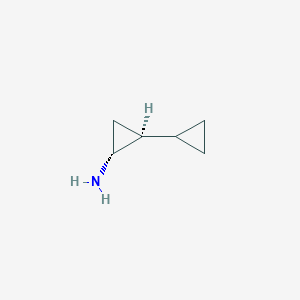
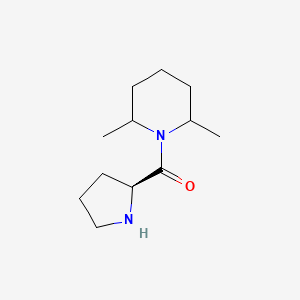

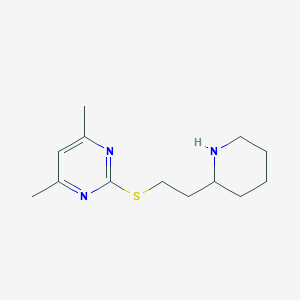
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
